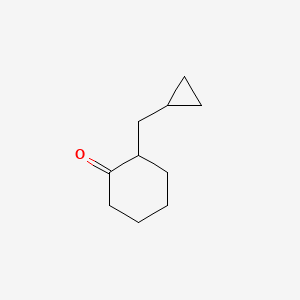
2-(Cyclopropylmethyl)cyclohexan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylmethyl)cyclohexan-1-one is C10H16O. Its molecular weight is 152.23 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Cyclopropylmethyl)cyclohexan-1-one are not available, cyclohexenones are widely used building blocks in organic synthesis chemistry, offering many different ways to extend molecular frameworks .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches and Intermediates 2-(Cyclopropylmethyl)cyclohexan-1-one and related compounds have been studied for their unique chemical properties and potential applications. A practical route to synthesize a related bifunctional building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed using inexpensive materials and attainable reaction conditions, showcasing its potential for large-scale applications in various industries (Zha et al., 2021).
Chemical Structures and Tautomerism Studies on the structural features of compounds similar to 2-(Cyclopropylmethyl)cyclohexan-1-one revealed intricate tautomeric forms and the presence of strong intramolecular hydrogen bonds, highlighting the complexity of these molecules and their potential for diverse chemical reactions (Odabaşoǧlu et al., 2003).
Application in Flavoring and Aromatic Compounds Derivatives of cyclohexanone, such as methyl 3-(2-oxo-cyclohexyl)propionate, have been synthesized and successfully applied in tobacco flavoring, indicating potential applications of similar compounds in the flavor and fragrance industries (Yu, 2010).
Biological and Environmental Applications
Enzymatic Synthesis and Biological Activity Enzymatic synthesis has been employed to produce enantiomeric, bicyclic δ-Halo-γ-lactones with a cyclohexane ring, demonstrating significant biological activity against certain cancer cells and interaction with biological membranes, suggesting potential in medical and pharmaceutical research (Mazur et al., 2020).
Microbial Degradation and Environmental Impact Certain strains of Rhodococcus have been identified to degrade cyclohexane and related compounds effectively, offering potential biotechnological applications in environmental management and pollution control (Lee & Cho, 2008).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXHCVPIFRFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



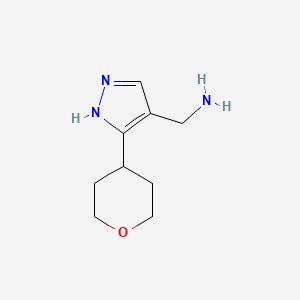

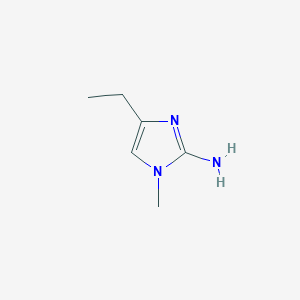
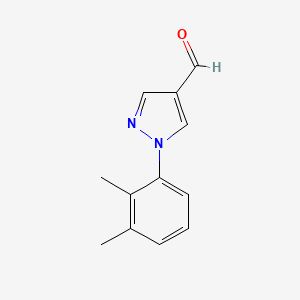
![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)


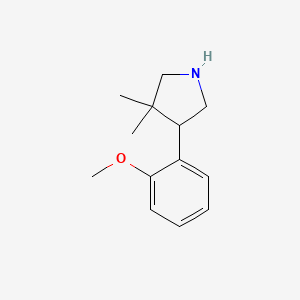



![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)